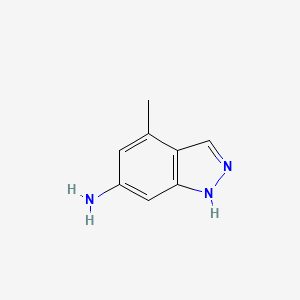

4-methyl-1H-indazol-6-amine

Description

Properties

IUPAC Name |

4-methyl-1H-indazol-6-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9N3/c1-5-2-6(9)3-8-7(5)4-10-11-8/h2-4H,9H2,1H3,(H,10,11) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AKINGKUOTZMZTO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC2=C1C=NN2)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9N3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201310618 | |

| Record name | 4-Methyl-1H-indazol-6-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201310618 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

147.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

885520-74-1 | |

| Record name | 4-Methyl-1H-indazol-6-amine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=885520-74-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Methyl-1H-indazol-6-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201310618 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-methyl-1H-indazol-6-amine typically involves the cyclization of appropriate precursors under specific reaction conditions. One common method is the cyclization of 2-azidobenzaldehydes with amines, which can be carried out without the need for catalysts or solvents . Another approach involves the use of transition metal-catalyzed reactions, such as Cu(OAc)2-catalyzed N–N bond formation, employing oxygen as the terminal oxidant .

Industrial Production Methods

Industrial production methods for this compound often involve optimizing the synthetic routes to achieve higher yields and purity. This may include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions to ensure consistent production quality .

Chemical Reactions Analysis

Types of Reactions

4-methyl-1H-indazol-6-amine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can convert the compound into different reduced forms.

Substitution: The amine group at the 6-position can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. Reaction conditions vary depending on the desired product but often involve controlled temperatures and specific solvents .

Major Products Formed

The major products formed from these reactions include various substituted indazole derivatives, which can exhibit different biological activities and properties .

Scientific Research Applications

Chemical Applications

Building Block for Synthesis

4-Methyl-1H-indazol-6-amine serves as a crucial building block in the synthesis of more complex molecules. Its structure allows for various modifications, making it a versatile precursor in organic synthesis. Researchers have utilized it to create derivatives with enhanced properties for specific applications.

Coordination Chemistry

In coordination chemistry, this compound acts as a ligand, forming complexes with transition metals. These complexes are studied for their catalytic properties and potential applications in materials science.

Biological Applications

Anticancer Activity

Numerous studies have investigated the anticancer properties of this compound and its derivatives. For instance, derivatives like N-(4-fluorobenzyl)-1H-indazol-6-amine have shown significant antiproliferative activity against various cancer cell lines, with IC50 values indicating effective inhibition of cell growth . The mechanism involves inducing apoptosis in cancer cells, as evidenced by increased expression of pro-apoptotic proteins following treatment .

Enzyme Inhibition

The compound has also been explored for its potential as an enzyme inhibitor. It interacts with specific molecular targets, modulating biological pathways that could lead to therapeutic effects in diseases beyond cancer, including inflammatory conditions .

Medicinal Chemistry

Drug Development

this compound is being investigated for its role in developing new pharmaceuticals. Its derivatives are being synthesized and evaluated for various pharmacological activities, including anti-inflammatory and antimicrobial effects. For example, modifications to the indazole scaffold have resulted in compounds with improved selectivity and potency against targets relevant to cancer therapy .

Structure-Activity Relationship (SAR) Studies

Research has focused on understanding the SAR of indazole derivatives. By modifying substituents on the indazole ring, researchers can enhance the biological activity of these compounds. For instance, studies have shown that specific substitutions can significantly improve antiproliferative efficacy against breast cancer cell lines .

Industrial Applications

Material Science

In industry, this compound is utilized in developing new materials. Its chemical properties enable it to be used as a precursor for synthesizing advanced polymers and coatings with desirable characteristics.

Table 1: Anticancer Activity of Indazole Derivatives

| Compound Name | Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| N-(4-fluorobenzyl)-1H-indazol-6-amine | 4T1 (Breast) | 14.3 ± 4.4 | Induces apoptosis via Bcl-2 modulation |

| 2f | A549 (Lung) | 0.88 | Cytostatic effect through cell cycle arrest |

| 42 | Pf (Malaria) | 0.22 | Inhibits parasite proliferation |

Table 2: Synthetic Routes for this compound Derivatives

| Methodology | Yield (%) | Conditions |

|---|---|---|

| Cyclization of azidobenzaldehydes with amines | Up to 80% | Solvent-free conditions |

| Methylation reactions | Varies | Temperature-controlled environments |

| Continuous flow synthesis | High | Scalable reaction conditions |

Mechanism of Action

The mechanism of action of 4-methyl-1H-indazol-6-amine involves its interaction with specific molecular targets and pathways. For example, it can act as an inhibitor of certain enzymes, thereby modulating biological processes. The compound’s structure allows it to bind to active sites of enzymes, blocking their activity and leading to therapeutic effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Substitution Effects

Key Observations :

- Regiochemistry : Substituent position significantly impacts biological activity and crystallinity. For example, 6-methoxy-1H-indazol-4-amine (CAS: 1000341-20-7) is prioritized in antitumor research due to methoxy group-enhanced bioavailability , whereas chloro-substituted derivatives like 3-chloro-6-methyl-2H-indazol-4-amine (CAS: 885520-97-8) are valued for their stability in synthetic workflows .

- Hydrogen Bonding: The amino group at position 6 in this compound facilitates N–H⋯N interactions, analogous to 1,3-dimethyl-1H-indazol-6-amine, which exhibits planar molecular geometry (mean C–C bond length: 0.003 Å) .

Crystallography and Molecular Interactions

Single-crystal X-ray studies of 1,3-dimethyl-1H-indazol-6-amine reveal a planar structure (maximum deviation: 0.0325 Å) stabilized by hydrogen bonds, a feature likely shared with this compound . Such structural insights aid in designing co-crystals for improved drug delivery.

Biological Activity

4-Methyl-1H-indazol-6-amine is a nitrogen-containing heterocyclic compound that belongs to the indazole family. This compound has garnered attention for its diverse biological activities, particularly in cancer research. The presence of a methyl group at the 4-position and an amine group at the 6-position of the indazole ring enhances its pharmacological potential, making it a subject of various studies aimed at understanding its mechanisms and applications in medicine.

This compound can undergo several chemical reactions, including oxidation, reduction, and substitution. These reactions allow for the formation of various derivatives that may exhibit different biological activities. The compound acts primarily by inhibiting specific enzymes involved in cancer cell proliferation, thereby modulating biological processes critical for tumor growth and survival.

Anticancer Activity

Recent studies have focused on the anticancer properties of this compound and its derivatives. Notably, a series of 6-aminoindazole derivatives were synthesized and evaluated for their anti-proliferative activity against human cancer cell lines. Seven out of eight synthesized compounds demonstrated significant growth inhibition, with IC50 values ranging from 2.9 to 59.0 μM across various cancer cell lines, including HCT116 (human colorectal cancer) and others .

Case Study: Antiproliferative Activity

In a specific study, one derivative, N-(4-fluorobenzyl)-1H-indazol-6-amine, exhibited potent anti-proliferative activity with an IC50 value of 14.3 ± 4.4 μM against HCT116 cells while showing non-cytotoxicity in normal lung fibroblast cells (IC50 > 100 μM). This suggests a favorable therapeutic index for this compound .

Structure-Activity Relationship (SAR)

The structure-activity relationship (SAR) analysis indicates that modifications to the indazole structure can significantly impact biological activity. For instance, compounds with different substitutions at the 6-position have been shown to affect their potency against various cancer cell lines. One study highlighted that compound 6o demonstrated an IC50 value of 5.15 µM against K562 (chronic myeloid leukemia) cells while maintaining selectivity towards normal cells .

Summary of Biological Activities

The following table summarizes key findings related to the biological activity of this compound and its derivatives:

| Compound Name | Biological Activity | IC50 Value (μM) | Cell Line |

|---|---|---|---|

| N-(4-fluorobenzyl)-1H-indazol-6-amine | Antiproliferative | 14.3 ± 4.4 | HCT116 |

| Compound 6o | Antiproliferative | 5.15 | K562 |

| Various derivatives | Growth inhibition | 2.9 - 59.0 | Multiple cancer cell lines |

The mechanisms through which these compounds exert their anticancer effects include:

- Inhibition of Apoptosis Regulatory Proteins : Compounds like 6o have been shown to affect apoptosis pathways by modulating proteins such as Bcl-2 and Bax, promoting apoptosis in cancer cells .

- Cell Cycle Arrest : Indazole derivatives may induce cell cycle arrest, leading to reduced proliferation rates in cancer cells.

Q & A

Q. What are the optimal synthetic routes for 4-methyl-1H-indazol-6-amine, and how can reaction conditions be tailored to improve yield?

- Methodological Answer : Retrosynthetic analysis using databases like PISTACHIO and REAXYS can identify precursors such as 6-nitro-1H-indazole derivatives. Reductive amination or Pd-catalyzed coupling reactions are common strategies. For example, LiAlH4-mediated reduction of nitro groups (as shown in benzimidazole syntheses) achieves ~85% yield under inert conditions . Reaction optimization should focus on:

- Temperature control (50–80°C for nitro reductions).

- Catalysts (e.g., Pd/C for cross-coupling).

- Purification via recrystallization (ethanol/water mixtures) or preparative HPLC .

Table 1 : Key Reaction Parameters

| Step | Conditions | Yield | Reference |

|---|---|---|---|

| Nitro Reduction | LiAlH4, THF, 0°C → RT | 85–90% | |

| Methylation | CH3I, K2CO3, DMF, 60°C | 70–75% |

Q. What spectroscopic and chromatographic methods are recommended for characterizing this compound?

- Methodological Answer :

- 1H/13C NMR : Assign aromatic protons (δ 6.8–7.5 ppm) and methyl groups (δ 2.3–2.6 ppm). Use DMSO-d6 as a solvent for resolving NH2 signals .

- Mass Spectrometry (ESI-MS) : Confirm molecular weight (147.18 g/mol) with [M+H]+ peaks at m/z 148.1 .

- HPLC : Monitor purity (>98%) using a C18 column (MeCN/H2O + 0.1% TFA) .

- Melting Point : Validate crystallinity (172–173°C) via differential scanning calorimetry .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to elucidate the pharmacological potential of this compound?

- Methodological Answer :

- In Vitro Assays : Screen against kinase targets (e.g., PKA, CDK) using fluorescence polarization assays. Compare IC50 values with analogs like 3-methyl-6-nitro-1H-indazole .

- Molecular Docking : Model interactions with ATP-binding pockets using AutoDock Vina. Prioritize substituents at the 4-position for steric/electronic tuning .

- ADMET Prediction : Use SwissADME to assess solubility (LogP ~1.27) and metabolic stability .

Q. What strategies are effective in resolving contradictions in reported biological activities of this compound derivatives?

- Methodological Answer :

- Meta-Analysis : Aggregate data from kinase inhibition assays (e.g., conflicting IC50 values) and apply statistical weighting .

- Validation Experiments : Replicate studies under standardized conditions (e.g., fixed ATP concentrations). Use orthogonal assays (e.g., SPR vs. fluorescence) to confirm binding .

- Crystallographic Validation : Resolve ligand-protein complexes via SHELX-refined X-ray structures to verify binding modes .

Q. How can computational tools and crystallographic software (e.g., SHELX) be applied to determine the crystal structure of this compound?

- Methodological Answer :

- Data Collection : Use single-crystal X-ray diffraction (Mo-Kα radiation, λ = 0.71073 Å). Index reflections with WinGX .

- Structure Solution : Apply direct methods in SHELXD for phase determination. Refine anisotropic displacement parameters with SHELXL .

- Validation : Analyze Hirshfeld surfaces and packing diagrams with ORTEP for Windows to assess intermolecular interactions .

Table 2 : Crystallographic Parameters (Hypothetical)

| Parameter | Value | Reference |

|---|---|---|

| Space Group | P2₁/c | |

| R-factor | <0.05 | |

| Hydrogen Bonding | N–H···N (2.8–3.0 Å) |

Methodological Considerations

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.